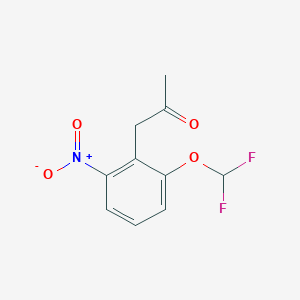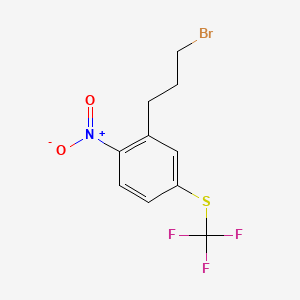
1-(3-Bromopropyl)-2-nitro-5-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-2-nitro-5-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with a bromopropyl group, a nitro group, and a trifluoromethylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-nitro-5-(trifluoromethylthio)benzene typically involves multiple steps:
Bromination: The bromopropyl group can be introduced via a bromination reaction, often using bromine or a bromine-containing reagent.
Trifluoromethylthiolation: The trifluoromethylthio group is introduced using reagents such as trifluoromethylthiolating agents under specific conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromopropyl)-2-nitro-5-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Amines: From the reduction of the nitro group.
Sulfoxides/Sulfones: From the oxidation of the trifluoromethylthio group.
Substituted Benzene Derivatives: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-2-nitro-5-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biochemical pathways involving nitro and trifluoromethylthio groups.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism by which 1-(3-Bromopropyl)-2-nitro-5-(trifluoromethylthio)benzene exerts its effects depends on the specific chemical reactions it undergoes. For example:
Nucleophilic Substitution: The bromopropyl group can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Reduction: The nitro group can be reduced to an amine, which can then participate in further chemical reactions.
Oxidation: The trifluoromethylthio group can be oxidized, altering the compound’s reactivity and properties.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Similar structure but lacks the nitro group.
1-Bromo-3-(trifluoromethyl)benzene: Lacks both the nitro and propyl groups.
2-Nitro-5-(trifluoromethylthio)benzene: Lacks the bromopropyl group.
Uniqueness: 1-(3-Bromopropyl)-2-nitro-5-(trifluoromethylthio)benzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of the nitro group, bromopropyl group, and trifluoromethylthio group allows for a wide range of chemical transformations and applications.
Eigenschaften
Molekularformel |
C10H9BrF3NO2S |
|---|---|
Molekulargewicht |
344.15 g/mol |
IUPAC-Name |
2-(3-bromopropyl)-1-nitro-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9BrF3NO2S/c11-5-1-2-7-6-8(18-10(12,13)14)3-4-9(7)15(16)17/h3-4,6H,1-2,5H2 |
InChI-Schlüssel |
PWEICXCJONOPMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1SC(F)(F)F)CCCBr)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


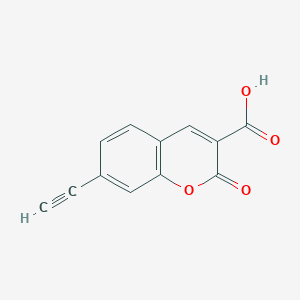
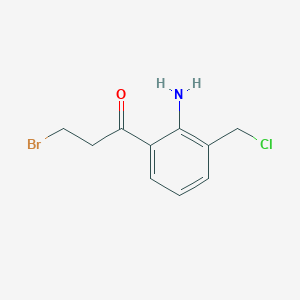
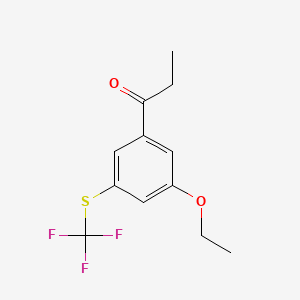
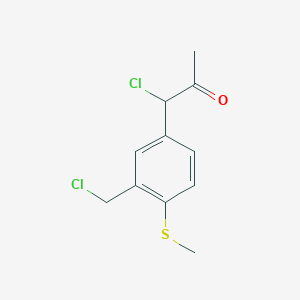
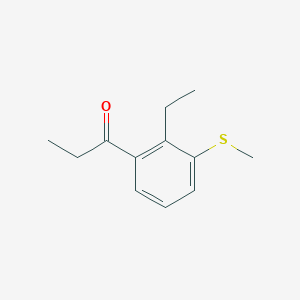
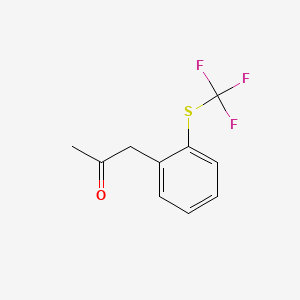
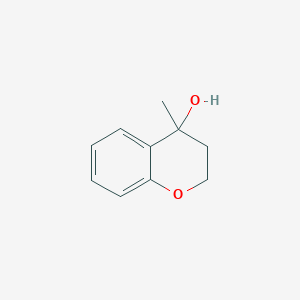
![Tert-butyl 2-amino-3-[4-(hydroxymethyl)phenyl]propanoate](/img/structure/B14060030.png)
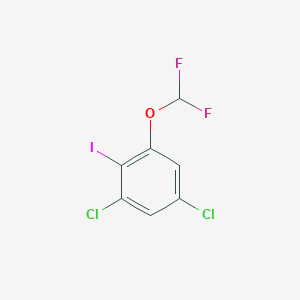
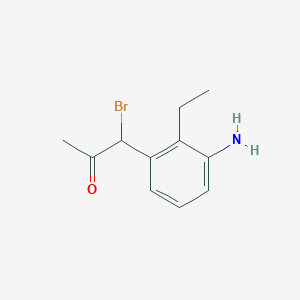
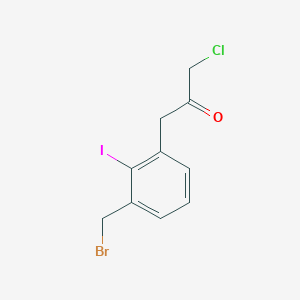
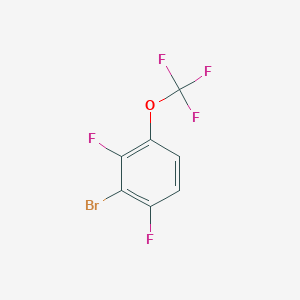
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14060056.png)
